molecular formula C20H21NO4 B557868 5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid CAS No. 123622-48-0

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

Cat. No. B557868
M. Wt: 339,39 g/mole
InChI Key: ULLSWWGYZWBPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid” is a chemical compound with the molecular formula C29H31NO7 . It has a molecular weight of 505.57 . The compound is solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C29H31NO7/c1-34-26-15-19 (36-14-8-7-13-28 (31)32)16-27 (35-2)24 (26)17-30-29 (33)37-18-25-22-11-5-3-9-20 (22)21-10-4-6-12-23 (21)25/h3-6,9-12,15-16,25H,7-8,13-14,17-18H2,1-2H3, (H,30,33) (H,31,32) .


Physical And Chemical Properties Analysis

This compound has a melting point of 178-180°C .

Scientific Research Applications

Solid Phase Synthesis

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid is reported to be used in new linkers for solid phase synthesis. These linkers have shown higher acid stability compared to standard trityl resins, and their application allows for high yield and excellent purity in the release of products after TFA treatment (Bleicher, Lutz, & Wuethrich, 2000).

Synthesis of β-Amino Acids

This compound has been utilized in the synthesis of N-Fmoc-protected β-amino acids. The Arndt-Eistert protocol, starting from commercially available N-Fmoc α-amino acids, leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps with high yield (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

Amino Acid Resolution

It is also involved in the resolution of amino acids, as seen in the preparation of constituent amino acids in AM-toxins. Specific procedures have been developed for the synthesis and resolution of these amino acids (Shimohigashi, Lee, & Izumiya, 1976).

Self-Assembled Structures

Studies have shown the self-assembled structures formed by Fmoc modified aliphatic uncharged single amino acids. This research provides insights into the mechanisms of self-assembled structure formation and their potential applications (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Inhibitors of Nitric Oxide Synthases

This compound has been used as a base in designing more potent inhibitors of nitric oxide synthases, demonstrating its potential in medical research (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).

Peptide Synthesis

It plays a significant role in the synthesis of peptides with reversibly protected tertiary peptide bonds, showcasing its application in complex biochemical processes (Johnson, Quibell, Owen, & Sheppard, 1993).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-19(23)11-5-6-12-21-20(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLSWWGYZWBPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

CAS RN

123622-48-0
Record name 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2.00 g 5-aminopentanoic acid and 3.62 g of sodium carbonate in 30 ml of water was cooled to 0° C. and 4.41 g of 9-fluorenylmethyl chloroformate in 10 ml of tetrahydrofuran was added dropwise. The mixture was allowed to warm to room temperature and stirred for 2 hours. The mixture was then diluted with water and washed with ether. The aqueous solution was cooled to 0° C. and adjusted to pH 2 with 3N hydrochloric acid. The resulting white solid was collected by filtration and dried to give N-(9-fluorenylmethoxycarbonyl)-5-amino-pentanoic acid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.62 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Reactant of Route 3
Reactant of Route 3
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Reactant of Route 4
Reactant of Route 4
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Reactant of Route 5
Reactant of Route 5
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.